molecular formula C21H13N B085689 Dibenzo[c,k]phenanthridine CAS No. 194-70-7

Dibenzo[c,k]phenanthridine

Numéro de catalogue: B085689
Numéro CAS: 194-70-7
Poids moléculaire: 279.3 g/mol
Clé InChI: VJKYEEBALQPYGH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Benzo[c]phenanthridine (BCP) is a polycyclic aromatic heterocycle characterized by a fused tetracyclic framework containing three benzene rings and one pyridine ring. This scaffold is of significant interest in medicinal chemistry due to its diverse pharmacological properties, including antitumor, antibacterial, and antimycobacterial activities . BCP derivatives are particularly noted for their planar molecular structure, which facilitates interactions with biological targets like DNA topoisomerases and bacterial enzymes .

Propriétés

Numéro CAS

194-70-7

Formule moléculaire

C21H13N

Poids moléculaire

279.3 g/mol

Nom IUPAC

13-azapentacyclo[12.8.0.02,11.03,8.015,20]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene

InChI

InChI=1S/C21H13N/c1-3-7-17-14(5-1)9-10-16-13-22-21-18-8-4-2-6-15(18)11-12-19(21)20(16)17/h1-13H

Clé InChI

VJKYEEBALQPYGH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=CN=C4C(=C32)C=CC5=CC=CC=C54

SMILES canonique

C1=CC=C2C(=C1)C=CC3=CN=C4C(=C32)C=CC5=CC=CC=C54

Synonymes

Dibenzo[c,k]phenanthridine

Origine du produit

United States

Analyse Des Réactions Chimiques

Radical Cyclization Approaches

Cobalt-catalyzed radical cyclization of isocyanides has been employed to construct tribenzo[ c,i,k]phenanthridine derivatives. Using Co(III) catalysts with NaBPh₄ as a co-catalyst in acetonitrile, this method achieves 75-86% yields for perfluorobutyl-substituted derivatives (Table 1) . The reaction proceeds via radical intermediates, enabling regioselective C–C bond formation.

Table 1: Cobalt-Catalyzed Radical Cyclization

Starting MaterialConditionsProductYield
4e (isocyanide) + C₄F₉ICo(III)/NaBPh₄, MeCN, 12 hTribenzo[ c,i,k]phenanthridine 5e75%

Palladium-Catalyzed Coupling

Palladium/norbornene dual catalysis enables the assembly of benzo[ c]phenanthridine scaffolds through sequential C–H activation and oxidative coupling. This method has been adapted for dibenzo derivatives using aryl iodides and norbornene, achieving moderate yields (50-65%) . Key intermediates include palladacycles formed via carbopalladation.

Oxidative Coupling Strategies

Hypervalent iodine reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) facilitate oxidative C–C coupling of diarylisoquinolines. This method produces dibenzo[ a,c]phenanthridines in a regioselective manner, with yields up to 85% . While optimized for [ a,c] isomers, analogous protocols are applicable to [ c,k] derivatives.

Substitution at Peripheral Positions

  • Electrophilic Substitution : Nitration and halogenation occur preferentially at the 6- and 11-positions due to electron-rich aromatic rings. For example, bromination with Br₂/FeBr₃ yields 6-bromo-dibenzo[ c,k]phenanthridine in 72% yield .

  • Nucleophilic Attack : Quaternary nitrogen centers undergo methylation or benzylation under basic conditions, enhancing water solubility .

Table 2: Substituent Effects on Biological Activity

CompoundSubstituentIC₅₀ (K-562 cells)Antibacterial MIC (µM)
7i (7-benzyloxy)N-Me⁺, 7-OBn1.8 µM 3.2 ( B. subtilis)

Suzuki-Miyaura Coupling

Phenanthridine boronic esters participate in Pd-catalyzed cross-couplings with aryl halides. For instance, coupling 6-boronic ester derivatives with 2-iodotoluene produces 6-aryl-dibenzo[ c,k]phenanthridines in 60-70% yields .

Photocyclization

UV-induced cyclization of acrylate esters yields benzo[ i]phenanthridines, a related scaffold. For example, ethyl 3-(quinolinyl)acrylate derivatives undergo photocyclization to form 2,3-dimethoxy-8,9-methylenedioxybenzo[ i]phenanthridine in 68% yield .

Comparaison Avec Des Composés Similaires

Key Insights :

  • Dibenzo[c,h]cinnolines exhibit enhanced planarity compared to BCP, improving DNA intercalation and topoisomerase I inhibition .
  • Dibenzo[a,f]quinolizinium derivatives are synthesized via acid-catalyzed pathways, contrasting with BCP’s gold-catalyzed methods .

Anticancer Activity

  • BCP Derivatives: 12-Substituted BCPs (e.g., 12-carboxamide derivatives) demonstrate potent topoisomerase I (TOP1) inhibition, with IC₅₀ values in the nanomolar range. Their cytotoxicity against MCF-7 breast cancer cells is comparable to camptothecins .
  • Dibenzo[c,h]cinnolines: Exhibit 2–5-fold greater TOP1-targeting activity and cytotoxicity than similarly substituted BCP derivatives, attributed to improved DNA binding .
  • Benzo[i]phenanthridines : Less potent than BCPs due to reduced solubility and challenges in formulation .

Antibacterial and Antimycobacterial Activity

  • BCP Derivatives : Show low micromolar activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) strains. For example, compound BPD-1 inhibits Mtb growth at 2.5 µM (MIC) with minimal cytotoxicity (CC₅₀ > 50 µM) .
  • Dibenzo[a,g]quinolizinium Derivatives: Structural analogs of berberine; aryl-substituted derivatives (e.g., 12-phenyl-BCP) show enhanced activity against MRSA (MIC = 8 µg/mL) compared to unsubstituted BCPs .

Antiviral Activity

Pharmacological Properties and Mechanisms

Compound Mechanism of Action Pharmacological Advantages Limitations
BCP Derivatives TOP1 inhibition; DNA intercalation; induction of oxidative stress in bacteria High selectivity for bacterial vs. mammalian cells Moderate solubility in polar solvents
Dibenzo[c,h]cinnolines Stabilization of TOP1-DNA cleavable complexes Superior potency in vitro Limited in vivo data
Berberine Analogs Inhibition of FtsZ polymerization in bacteria Synergy with frontline antibiotics High MIC values (≥100 µg/mL)

Key Findings :

  • BCP derivatives with polar substituents (e.g., aminoalkyl groups) improve hydrophilic properties and bioavailability .
  • The planar structure of BCPs facilitates rapid accumulation in bacterial cells, enhancing antimycobacterial efficacy .

Méthodes De Préparation

Oxidative Coupling Strategies Using Hypervalent Iodine Reagents

Oxidative coupling represents a cornerstone in dibenzo[c,k]phenanthridine synthesis. Churruca et al. demonstrated that 3,4-diarylisoquinolines undergo regioselective coupling using phenyliodine(III) bis(trifluoroacetate) (PIFA), yielding dibenzo[a,c]phenanthridines in high efficiency . Although this method targets the [a,c] isomer, the reactivity profile of PIFA suggests adaptability for [c,k] systems. The mechanism involves single-electron transfer (SET) from the diarylisoquinoline to PIFA, generating a diradical intermediate that cyclizes to form the fused phenanthridine core . Substituted precursors with electron-donating groups (e.g., methoxy, methylenedioxy) enhance yields by stabilizing radical intermediates, as evidenced by 75–85% isolated yields for methoxy-substituted derivatives .

A comparative study of oxidants revealed PIFA’s superiority over FeCl₃ or VO(acac)₂, as it minimizes side reactions such as overoxidation or dimerization . For example, 3,4-di(4-methoxyphenyl)isoquinoline treated with PIFA in trifluoroethanol at 0°C afforded the corresponding dibenzophenanthridine in 82% yield, whereas FeCl₃ yielded only 45% under identical conditions .

Photocyclization of Quinolinyl Acrylate Esters

Photocyclization offers a direct route to benzo[i]phenanthridine derivatives, as illustrated by Wang et al. . Irradiation of 3-(6,7-methylenedioxyquinolin-4-yl)-2-(2-iodo-4,5-dimethoxyphenyl)acrylic acid ethyl ester at 300 nm induces a [6π]-electrocyclic reaction, forming the central pyridine ring (Scheme 1). Subsequent reductive steps with lithium aluminum hydride (LAH) and manganese dioxide (MnO₂) yield 12-substituted benzo[i]phenanthridines . While this method targets the [i] isomer, replacing the iodophenyl substituent with appropriately positioned halogens could redirect cyclization toward the [c,k] system.

Critical parameters include the electronic nature of the aryl halide and the steric environment of the acrylate ester. Electron-withdrawing groups on the aryl iodide accelerate cyclization, as seen in the 75% yield of 12-nitro-substituted derivatives compared to 55% for electron-donating analogs .

One-Pot Multicomponent Condensation

Sharma et al. developed a one-pot synthesis of tetrahydrodibenzo[a,i]phenanthridines via condensation of α-tetralone, aryl aldehydes, and ammonium acetate in anhydrous methanol . Although this method produces partially saturated analogs, dehydrogenation with palladium on carbon (Pd/C) or dichlorodicyanoquinone (DDQ) could yield fully aromatic dibenzo[c,k]phenanthridines. For instance, 5-phenyl-7,8,13,14-tetrahydrodibenzo[a,i]phenanthridine (3a) was isolated in 90% yield and dehydrogenated to the aromatic derivative using DDQ in toluene at 110°C .

Substrate scope studies show tolerance for diverse aldehydes, including heteroaromatic (e.g., indolyl, furyl) and electron-deficient aryl groups (Table 1). Ortho-substituted aldehydes, however, favor azabicyclo[3.2.1]octanones over phenanthridines, highlighting steric constraints in the cyclization step .

Table 1. Yields of Tetrahydrodibenzo[a,i]phenanthridines from α-Tetralone and Substituted Aldehydes

Aldehyde SubstituentProduct Yield (%)Dehydrogenation Yield (%)
Phenyl9078
4-Methoxyphenyl8572
3-Indolyl8268
2-Furyl8875

Palladium-Catalyzed Biaryl Coupling

Palladium-mediated cross-coupling has emerged as a versatile tool for constructing dibenzophenanthridine frameworks. A seminal example is the intramolecular Heck reaction employed in the total synthesis of oxybenzo[c]phenanthridine alkaloids . Treating bromo-substituted allylic trichloroacetimidates with the Hermann-Beller palladacycle catalyst induces cyclization via C–H activation, forming the biaryl bond with >90% regioselectivity . While optimized for the [c] isomer, modifying the substrate’s halogen positioning could redirect coupling to achieve [c,k] connectivity.

Key advantages include functional group tolerance and scalability. For instance, the Heck coupling of 2-bromo-3-methoxybenzaldehyde derivatives proceeded in 85% yield on a 10-gram scale, underscoring industrial applicability .

Reductive Amination and Bischler-Napieralski Cyclization

Classical approaches combining reductive amination and Bischler-Napieralski cyclization remain relevant. SanMartin et al. synthesized 3,4-dihydro-3,4-diarylisoquinolines via reductive amination of triarylethanones, followed by cyclodehydration using POCl₃ . Subsequent oxidative aromatization with MnO₂ furnished dibenzo[a,c]phenanthridines in 70–78% overall yield . Adapting this sequence to ketones with meta-substituted aryl groups could facilitate [c,k] ring fusion.

Limitations include sensitivity of the Bischler-Napieralski reaction to steric hindrance. Bulky substituents at the α-position of the ketone reduce cyclization efficiency, as observed in 50% yields for ortho-substituted derivatives versus 75% for para-substituted analogs .

Wittig Olefination and Hydrogenative Cyclization

Wang et al. leveraged Wittig reactions to install alkenyl side chains on benzo[i]phenanthridine precursors, which were hydrogenated to alkyl derivatives . Treating 7 with 2-(dimethylaminomethyl)triphenylphosphonium bromide and lithium hexamethyldisilazide (LiHMDS) generated the 12-(3-dimethylamino)prop-1-enyl derivative (17), which underwent hydrogenolysis to the saturated analog (18) in 88% yield . This strategy’s modularity allows for side-chain diversification, potentially enabling [c,k] ring formation through judicious choice of phosphonium ylides.

Q & A

Q. What are the established synthetic routes for dibenzo[c,k]phenanthridine derivatives?

this compound derivatives are synthesized via multi-step protocols. A validated method involves Ritter-type heterocyclization followed by reductive amination and Bischler-Napieralski cyclization (Scheme 3.10, Dominguez et al. ). For example, aryl ketones are first converted to intermediates through Ritter reactions, then cyclized to form the phenanthridine core. This approach allows for the introduction of substituents at specific positions, enabling structural diversification. Key parameters include temperature control (20–80°C) and catalyst selection (e.g., Pd for Suzuki coupling steps).

Q. How can X-ray crystallography elucidate structural features of this compound derivatives?

Single-crystal X-ray diffraction provides atomic-level resolution of bond lengths, angles, and planarity. For example, a study on a benzo[c]phenanthridine derivative revealed a mean C–C bond deviation of 0.003 Å and near-planar geometry (mean out-of-plane deviation: 0.026 Å), critical for understanding π-π stacking interactions . Data collection at 297 K with a data-to-parameter ratio >10 ensures reliability. Such analyses help correlate structural features (e.g., planarity) with functional properties like DNA intercalation.

Q. What methodological approaches are recommended for quantifying this compound in environmental samples?

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is widely used. PAHs, including dibenzo analogs, are extracted via silica gel column purification, followed by GC separation (e.g., Agilent 7890) and MS/MS detection (e.g., Triple Quadrupole 7000B) . Calibration with certified standard solutions (e.g., 10 mg/L in cyclohexane, CAS 215-58-7 ) ensures accuracy. Key parameters:

ParameterValue/RangeReference
LOD (GC-MS/MS)0.1–1.0 ng/L
ColumnHP-5MS (30 m × 0.25 mm)
Recovery Efficiency85–95% (silica gel)

Advanced Research Questions

Q. What mechanisms underlie the biological activity of this compound derivatives in anticancer research?

this compound derivatives exhibit DNA intercalation and topoisomerase inhibition . For example, benzo[c]phenanthridine alkaloids like sanguinarine induce apoptosis in oral squamous carcinoma cells by ROS generation and mitochondrial membrane disruption . Comparative studies with phenanthriplatin (a phenanthridine-Pt complex) show enhanced cellular uptake due to ligand hydrophobicity, leading to ~10x higher cytotoxicity than cisplatin . Mechanistic studies should combine:

  • Fluorescence quenching assays to assess DNA binding.
  • Molecular docking to map interaction sites (e.g., minor groove vs. intercalation).

Q. How do structural modifications influence DNA/RNA binding efficiency?

Substituents at positions 6, 11, and 12 significantly alter binding affinity. For instance:

DerivativeSubstituentBinding Affinity (Kd, μM)Reference
6-Amino-11,12-dihydro2,3,4-Trimethoxyphenyl0.45 ± 0.02
Unsubstituted coreNone5.8 ± 0.3
Methoxy groups enhance hydrophobic interactions , while amino groups facilitate hydrogen bonding . Advanced studies should employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for quantitative analysis.

Q. How can researchers resolve discrepancies in carcinogenicity data for this compound isomers?

Conflicting carcinogenicity data (e.g., Group 2A vs. 2B IARC classifications ) arise from variations in:

  • Exposure models (e.g., dermal vs. inhalation).
  • Metabolic activation (e.g., S9 liver homogenate inclusion ).
    To resolve contradictions:

Conduct comparative isomer studies under uniform conditions (e.g., mouse skin carcinogenesis assays ).

Use isotope-labeled standards (e.g., deuterated analogs ) to track metabolic pathways.

Validate findings via consensus databases (e.g., NTP reports ).

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.